molecular formula C13H13N3OS B2497051 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 874787-47-0

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B2497051
CAS No.: 874787-47-0
M. Wt: 259.33
InChI Key: HEUCTJHQQBATLJ-UHFFFAOYSA-N
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Description

1-[5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one (CAS 874787-47-0) is a high-purity chemical building block with a molecular weight of 259.33 g/mol and the molecular formula C13H13N3OS . This complex heterocyclic compound features a fused structure comprising a 2,3-dihydro-1H-indole (indoline) core, acetylated at the nitrogen position, and functionalized at the 5-position with a 2-aminothiazole moiety . The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, extensively investigated for its role in constructing biologically active molecules . This structural feature is a known bioisostere for pyrimidine and other heterocycles, often leading to improved lipophilicity, cell permeability, and oral bioavailability in drug candidates . The presence of this group makes the compound an extremely valuable intermediate for the synthesis of novel molecules with potential pharmacological properties. Researchers utilize this compound primarily as a key precursor in the exploration and development of new antimicrobial agents , as many 2-aminothiazole derivatives have demonstrated potent activity against a broad spectrum of pathogenic bacteria and fungi. Its reactivity allows for further functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Handling and Storage: For research purposes only. Not for diagnostic, therapeutic, or any human or veterinary use. Store in a cool, dark, and well-ventilated place, keeping the container sealed. Recommended storage conditions are between 2-8°C .

Properties

IUPAC Name

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8(17)16-5-4-10-6-9(2-3-12(10)16)11-7-18-13(14)15-11/h2-3,6-7H,4-5H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCTJHQQBATLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874787-47-0
Record name 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Preparation Methods

Retrosynthetic Analysis

The compound’s structure (C₁₃H₁₃N₃OS) features two critical heterocyclic components:

  • Indoline substructure : A partially saturated indole ring with an acetyl group at the 1-position.
  • 2-Aminothiazole substructure : A thiazole ring with an amino group at the 2-position, linked to the indoline’s 5-position.

Retrosynthetically, the molecule can be dissected into two key intermediates (Figure 1):

  • Intermediate A : 1-Acetyl-5-bromo-2,3-dihydro-1H-indole
  • Intermediate B : 2-Amino-4-(tributylstannyl)-1,3-thiazole

Coupling these intermediates via a Stille or Suzuki-Miyaura cross-coupling reaction would yield the target compound. Alternative routes may involve constructing the thiazole ring directly onto the indoline scaffold.

Stepwise Synthesis Pathways

Synthesis of the Indoline Core

The indoline substructure is typically prepared via Fischer indole synthesis or reduction of a preformed indole.

Fischer Indole Synthesis
  • Starting material : Phenylhydrazine and 4-bromo-2-methylcyclohexan-1-one.
  • Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) cyclization forms 5-bromo-2,3-dihydro-1H-indole.
  • Acetylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields 1-acetyl-5-bromo-2,3-dihydro-1H-indole.

Reaction conditions :

  • Temperature: 80–100°C
  • Solvent: Dichloromethane or toluene
  • Yield: ~70–85%

Synthesis of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is synthesized via the Hantzsch thiazole synthesis, a well-established method for thiazole formation.

Hantzsch Thiazole Synthesis
  • Starting materials : Thiourea and α-bromoacetophenone.
  • Cyclization : Reaction in ethanol under reflux forms 2-amino-4-phenylthiazole.
  • Functionalization : Bromination at the 4-position using N-bromosuccinimide (NBS) yields 2-amino-4-bromothiazole.

Optimization notes :

  • Catalytic iodine may enhance reaction efficiency.
  • Yield: ~60–75%.

Coupling of Indoline and Thiazole Intermediates

The final step involves coupling the brominated indoline (Intermediate A) with the functionalized thiazole (Intermediate B).

Stille Cross-Coupling
  • Reagents :
    • Intermediate A: 1-Acetyl-5-bromo-2,3-dihydro-1H-indole
    • Intermediate B: 2-Amino-4-(tributylstannyl)-1,3-thiazole
    • Catalyst: Pd(PPh₃)₄
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 100–120°C
    • Time: 12–24 hours
  • Yield : ~50–65%.
Suzuki-Miyaura Coupling (Alternative)

For improved sustainability, a Suzuki coupling using a boronic acid derivative of the thiazole may be employed:

  • Thiazole boronic acid : 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
  • Catalyst : PdCl₂(dppf)
  • Base : K₂CO₃
  • Solvent : THF/H₂O (4:1)
  • Yield : ~55–70%.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and efficiency:

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 5–10 mol% Pd 1–2 mol% Pd
Solvent DMF Toluene/Ethanol mix
Reaction Time 24 hours 6–8 hours (flow reactor)
Purification Column chromatography Crystallization
Overall Yield 50–65% 70–80%

Key industrial challenges :

  • Pd catalyst recovery : Essential for cost reduction.
  • Waste management : Bromide byproducts require neutralization.
  • Safety : Exothermic reactions necessitate controlled heating.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines indoline formation and thiazole coupling in a single reactor:

  • Step 1 : Fischer indole synthesis using 4-bromo-2-methylcyclohexan-1-one.
  • Step 2 : In situ acetylation with acetic anhydride.
  • Step 3 : Direct Stille coupling with 2-amino-4-(tributylstannyl)-1,3-thiazole.

Advantages :

  • Reduced purification steps.
  • Total yield: ~60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions:

  • Conditions : 150°C, 30 minutes, Pd(OAc)₂ catalyst.
  • Yield : 75% (20% higher than conventional heating).

Characterization and Quality Control

Critical analytical data for verifying synthesis success:

Technique Key Signals Reference Value
¹H NMR (CDCl₃) δ 2.15 (s, 3H, COCH₃), δ 6.85 (s, 1H, thiazole-H) PubChem
LC-MS m/z 259.33 [M+H]⁺ American Elements
IR 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) Benchchem

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .

Scientific Research Applications

Medicinal Chemistry

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has shown promise in several medicinal applications:

Antimicrobial Activity : Studies have indicated that compounds containing thiazole and indole structures often exhibit antibacterial and antifungal properties. Research suggests that this compound may inhibit the growth of various pathogens due to its ability to interact with microbial enzymes.

Anticancer Properties : The compound is being explored for its potential to induce apoptosis in cancer cells. Preliminary studies indicate that it may affect signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties. Research indicates that derivatives of this compound may reduce inflammation markers in vitro and in vivo .

Pharmacology

The pharmacological applications of 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one include:

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may modulate the activity of certain enzymes involved in disease processes, making it a candidate for drug development targeting specific diseases .

Receptor Modulation : There is ongoing research into the compound's ability to act as a receptor modulator, particularly in neurological contexts. Its structural features suggest possible interactions with neurotransmitter receptors .

Materials Science Applications

In materials science, 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be utilized as a building block for synthesizing advanced materials:

Organic Electronics : Its unique electronic properties make it suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs). The compound's ability to form stable films enhances its applicability in electronic devices .

Polymer Chemistry : The compound can serve as a precursor in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can lead to materials with enhanced mechanical and thermal properties .

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

Case Study 2: Anticancer Research

Research conducted at a leading pharmacological institute investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The indole moiety may also contribute to the compound’s activity by interacting with different targets within the cell .

Comparison with Similar Compounds

Propanamide Derivatives (7c, 7d, 7e, 7f)

Key Compounds :

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (e.g., 7c, 7d) .

Structural Differences :

  • These derivatives feature a propanamide linker and a 1,3,4-oxadiazole-thiol group absent in the target compound.
  • Molecular weights range from 375–389 g/mol (vs. 259.077 g/mol for the target), with formulas like C₁₆H₁₇N₅O₂S₂ .

Physical Properties :

  • Enhanced hydrogen-bonding capacity due to sulfanyl and amide groups.

2-Chloro-1-[5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Key Data :

  • CAS RN: 940271-56-7; Formula: C₁₄H₁₃N₂OSCl (MW: 292.78 g/mol) .

Structural Differences :

  • Chloro substituent on the ethanone group and methyl group on the thiazole ring (vs. amino group in the target).

Physicochemical Properties :

  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .

Pyrazoline-Benzoxazole Hybrids

Key Compounds :

  • 1-(3-(3-Amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5) .

Structural Differences :

  • Incorporates a pyrazoline ring and benzoxazole moiety instead of the thiazole-indoline system.

Indole-Thiazole Derivatives with Piperazine Substituents

Example :

  • 1-(5-{4-[(4-Ethylpiperazino)carbonyl]phenyl}-2,3-dihydro-1H-indol-1-yl)-1-ethanone (ChemDiv L413-0495) .

Structural Differences :

  • A piperazine-carbonylphenyl group replaces the 2-aminothiazole, increasing molecular complexity (Formula: ~C₂₄H₂₆N₃O₂).

Comparative Analysis Table

Compound Molecular Formula MW (g/mol) Key Substituents Synthetic Route
Target Compound C₁₃H₁₃N₃OS 259.077 2-Aminothiazole, acetyl-indoline Not detailed; likely acetylation of indoline
Propanamide 7c C₁₆H₁₇N₅O₂S₂ 375 1,3,4-Oxadiazole, propanamide S-substitution of oxadiazole-thiol
Chloro Derivative C₁₄H₁₃N₂OSCl 292.78 Chloro-ethanone, methyl-thiazole Halogenation of ethanone precursor
Pyrazoline-Benzoxazole Hybrid ~C₁₈H₁₆N₄O₂ ~320 Pyrazoline, benzoxazole Cyclization with hydrazine hydrate

Key Research Findings

Synthetic Flexibility : The target compound’s analogs are synthesized via modular approaches, such as S-substitution (propanamides) or halogenation (chloro derivative), enabling rapid diversification .

Biological Potential: Thiazole-indoline hybrids are underrepresented in antimicrobial studies compared to pyrazoline-benzoxazole systems, suggesting untapped therapeutic avenues .

Physicochemical Trends : Higher molecular weight analogs (e.g., propanamides) exhibit elevated melting points, likely due to increased hydrogen bonding .

Biological Activity

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one, a compound featuring a thiazole moiety linked to an indole structure, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula: C13H13N3OS
  • Molecular Weight: 259.33 g/mol
  • CAS Number: 874787-47-0

Synthesis

The synthesis of 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions that allow for the introduction of the thiazole and indole moieties. The synthetic pathway often includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling with indole derivatives to form the complete structure.

Anticancer Activity

Recent studies indicate that compounds with similar structural features to 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one exhibit significant anticancer properties:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 2Gastric Cancer<10Microtubule destabilization
Compound 3aCaco-2 (Colon)31.9Cytotoxicity via apoptosis
Compound 5sVarious Tumor Lines0.033DYRK1A inhibition

The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines including Caco-2 and MDA-MB 231. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the specific substitutions on the thiazole and indole rings. For instance:

  • Substituents on Thiazole: Electron-donating groups enhance activity.
  • Indole Modifications: Variations in substituents at specific positions can lead to significant changes in cytotoxicity.

Key Findings:
Research indicates that modifications at the 4-position of the thiazole ring can lead to increased anticancer activity, as observed with some derivatives that showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 1: Microtubule Destabilization

A study demonstrated that a derivative of the compound inhibited tubulin polymerization by binding to colchicine sites on tubulin, leading to cell cycle arrest at G(2)/M phase in gastric cancer cells. This mechanism underlines the potential for developing microtubule-targeting agents based on this scaffold .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models showed that compounds derived from this thiazole-indole framework prolonged survival in leukemia models when administered orally, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Reacting a substituted indole precursor with a 2-amino-1,3-thiazole derivative under acidic conditions (e.g., using acetic acid or H₂SO₄ as a catalyst).
  • Acylation : Introducing the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Key Parameters : Temperature control (70–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products.
    • Validation : Intermediate characterization via TLC and final product purity assessment using HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction for definitive stereochemical assignment (e.g., dihydroindole ring conformation and thiazole-ethanone linkage) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm, thiazole C-H at δ 7–8 ppm) and carbon hybridization .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 298.08) .

Q. What is the aqueous solubility profile of this compound, and how does pH affect its stability?

  • Data : Aqueous solubility at pH 7.4 is ~35.2 µg/mL, as determined by equilibrium solubility assays .
  • Stability Considerations :

  • Acidic conditions (pH < 3) may protonate the thiazole amine, enhancing solubility but risking decomposition.
  • Basic conditions (pH > 9) can hydrolyze the ethanone moiety; stability studies recommend storage at neutral pH in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Experimental Design :

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) across multiple cell lines .
  • Mechanistic Profiling : Employ siRNA knockdown or CRISPR-Cas9 models to identify target pathways (e.g., TLR4/NF-κB for inflammation vs. bacterial efflux pumps) .
    • Data Interpretation : Cross-validate findings with structural analogs (e.g., substituting the thiazole with imidazole) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation Approaches :

  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance solubility and prolong half-life .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
    • Pharmacokinetic Analysis : Monitor plasma concentrations via LC-MS/MS after IV/oral administration in rodent models, adjusting dosing regimens based on AUC₀–24 .

Q. How do computational models predict the compound’s binding affinity to target proteins, and how can these be validated experimentally?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins like DNA gyrase (antimicrobial target) or cyclooxygenase (anti-inflammatory target) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry Considerations :

  • Catalyst Selection : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery .
  • Continuous Flow Reactors : Minimize racemization by controlling residence time and temperature gradients .
    • Quality Control : Implement chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (≥98% ee) .

Methodological Notes

  • Contradictions in Data : Discrepancies in solubility or bioactivity may arise from impurities in starting materials; always characterize intermediates via FTIR and elemental analysis .
  • Advanced Instrumentation : Synchrotron X-ray sources (e.g., APS or ESRF) improve crystallographic resolution for complex derivatives .

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